n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide
Description
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidin-4-one core. This scaffold is characterized by a fused thiophene-pyrimidine ring system with a ketone group at position 2. The acetamide side chain at position 3 includes a methyl substituent on the nitrogen atom, which influences its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-methyl-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C9H9N3O2S/c1-10-7(13)4-12-5-11-8-6(9(12)14)2-3-15-8/h2-3,5H,4H2,1H3,(H,10,13) |
InChI Key |
CFJSLCMKNOSGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives for Core Formation
The thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions between aminothiophene precursors and carbonyl-containing reagents. A widely adopted method involves treating 2-aminothiophene-3-carboxamide derivatives with formamide under thermal conditions. For instance, Desroches et al. demonstrated that heating 3-cyanothiophene acetamide 11a with formamide at 150°C yields 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one 12 with a 72% yield. This reaction proceeds through intramolecular cyclization, where the cyano group is hydrolyzed to a primary amide before ring closure.
Alternative cyclization agents, such as urea or thiourea derivatives, have also been employed. Patel et al. reported the use of potassium thiocyanate in hydrochloric acid to synthesize 2-thioxo-thieno[2,3-d]pyrimidin-4-one 22a (58% yield), which can be further functionalized. These methods emphasize the versatility of aminothiophene substrates in generating the pyrimidinone core, though yields vary based on electronic effects of substituents.
Alkylation at Position 3 with N-Methyl Chloroacetamide
Functionalization of the thieno[2,3-d]pyrimidin-4-one core at position 3 is achieved through alkylation reactions. A representative procedure involves reacting 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with N-methyl-2-chloroacetamide in dimethylformamide (DMF) using potassium carbonate as a base. This nucleophilic substitution reaction proceeds at room temperature, affording the target acetamide derivative with 65–80% yield after purification by column chromatography.
Comparative studies indicate that the choice of solvent and base significantly impacts reaction efficiency. For example, DMF enhances solubility of the thienopyrimidinone core, while potassium carbonate facilitates deprotonation of the nitrogen at position 3. Substituting DMF with acetonitrile or tetrahydrofuran reduces yields by 20–30%, likely due to poorer substrate solubility.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a tool to accelerate cyclocondensation and alkylation steps. In the synthesis of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides, a microwave-assisted protocol reduced reaction times from 12 hours to 15 minutes. Applying this approach to N-methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, the alkylation step achieved 85% yield under 140W irradiation, compared to 65% via conventional heating. Microwave methods also improve regioselectivity by minimizing side reactions such as over-alkylation.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the primary synthetic routes:
Cyclocondensation remains the most reliable method for core synthesis, while microwave-assisted alkylation offers superior efficiency. However, scalability challenges persist for microwave methods due to equipment limitations in industrial settings.
Mechanistic Insights and Byproduct Formation
Alkylation at position 3 proceeds via an SN2 mechanism, where the deprotonated nitrogen attacks the electrophilic carbon of N-methyl chloroacetamide. Competing reactions, such as hydrolysis of the chloroacetamide to glycolic acid, are minimized by maintaining anhydrous conditions. Side products, including di-alkylated derivatives, are observed in 5–10% of cases and are separable via silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thieno ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound with a thienopyrimidine core, featuring a unique fusion of thiophene and pyrimidine rings. The presence of methyl and acetamide substituents enhances its chemical properties and biological activity. The molecular formula for this compound is C11H11N3O2S, suggesting it may confer various pharmacological effects.
Unique Features
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and acetamide groups, which may enhance its solubility and bioactivity compared to other similar compounds.
Potential Applications
Compounds similar to this compound have exhibited a range of biological activities.
| Compound Name | Unique Features |
|---|---|
| 5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Exhibits strong antimicrobial activity; lacks acetamide group |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Enhanced antimicrobial properties; contains benzimidazole moiety |
| 3,5-dimethylthieno[2,3-d]pyrimidine derivatives | Known for antiallergic effects; variations in methyl substitution |
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following sections compare n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide with structurally related compounds, focusing on synthesis, physical properties, and biological activity.
Structural Comparisons
Key Structural Features:
- Core Heterocycle: The thieno[2,3-d]pyrimidin-4-one moiety is shared with compounds 8–11 () and compound 23 (). Substituents on the acetamide nitrogen and pyrimidine ring vary significantly.
- Acetamide Side Chain: The methyl group on the acetamide nitrogen differentiates the target compound from analogs like N-(sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (), which has a bulkier sec-butyl group.
Table 1: Structural Comparison
†Inferred from analogous C=O stretches in and .
‡Calculated based on the sec-butyl analog in .
Physical and Spectral Properties
Melting Points and Solubility :
- The N-methyl group may enhance solubility in polar solvents relative to the sec-butyl analog (), which is likely more lipophilic.
Spectral Data :
- IR: Expected C=O stretches at ~1,730 cm⁻¹ (acetamide) and ~1,690 cm⁻¹ (pyrimidinone), consistent with and .
- ¹H-NMR : A singlet for the N-methyl group (δ ~2.50 ppm) and a characteristic pyrimidine proton (δ ~8.37 ppm) as seen in .
Biological Activity
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula: C₉H₈N₂O₁S
- Molecular Weight: 196.24 g/mol
- SMILES Representation:
CC(=O)N(C)C1=C(SC2=C1C(=O)N=C(N2)C)C
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds demonstrated substantial antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- The minimum inhibitory concentration (MIC) values were determined for these compounds, highlighting their effectiveness in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on tumor cell lines.
Case Study: Cytotoxic Effects
In a notable study, several derivatives of thienopyrimidine were synthesized and tested for their cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The results indicated:
- IC₅₀ Values: The most potent derivatives exhibited IC₅₀ values ranging from 10 to 20 µM.
- Mechanism of Action: Flow cytometry analysis revealed that these compounds induce apoptosis in tumor cells via caspase activation .
Toxicity Assessment
While evaluating the therapeutic potential of this compound, it is crucial to assess its toxicity. In vitro hemolytic assays indicated that the most potent compounds were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety profile for further development as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Target Organisms | MIC (µg/mL) | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Antibacterial | E. coli | 15 | - | Effective against Gram-negative |
| S. aureus | 10 | - | Effective against Gram-positive | |
| B. subtilis | 12 | - | ||
| Anticancer | A549 (lung cancer) | - | 15 | Induces apoptosis |
| HeLa (cervical cancer) | - | 10 | Selective toxicity | |
| MDA-MB-231 (breast cancer) | - | 20 |
Q & A
Q. What are the common synthetic routes for n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of thienopyrimidinone precursors with methyl-substituted acetamide derivatives. For example, Zhao et al. (2011) reported the use of thieno[2,3-d]pyrimidin-4(3H)-one scaffolds reacted with methyl acetamide intermediates under reflux conditions in DMF, with yields optimized to ~60–75% . Characterization of intermediates includes:
- 1H/13C NMR : Key signals include δ 2.19–2.21 ppm (methyl group), δ 4.08–4.12 ppm (SCH2), and δ 10.08–10.10 ppm (NHCO) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344–591) confirm molecular weights .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard cytotoxicity assays against cancer cell lines (e.g., A549, MCF-7) are performed using MTT or SRB protocols. For instance, derivatives of this scaffold showed IC50 values ranging from 5–50 µM, with activity linked to substituents on the pyrimidine ring . Dose-response curves and selectivity indices (vs. normal cells like HEK293) are critical for validating therapeutic potential .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents on the thienopyrimidine core?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., NMP) enhance solubility of bulky intermediates, as shown in Liu et al. (2019), where NMP increased yields by 15% compared to DMF .
- Catalytic systems : Pd/C or CuI-mediated coupling reactions improve efficiency for introducing aryl/heteroaryl groups .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) for heat-sensitive intermediates .
Q. How do structural modifications (e.g., oxadiazole or piperazine additions) affect kinase inhibition selectivity?
Substituents at the 3-position of the thienopyrimidine core significantly alter target selectivity:
- Oxadiazole moieties : Enhance binding to c-Met kinase (Kd = 0.16 nM) by forming hydrogen bonds with hinge-region residues .
- Piperazine derivatives : Improve solubility and V1BR receptor affinity (e.g., 11C-TASP699, a PET tracer with >1,000-fold selectivity over V1A/V2 receptors) .
Docking studies (AutoDock Vina) and MD simulations (GROMACS) are recommended to predict binding modes .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies (e.g., higher potency in HCT116 vs. MCF-7) may arise from:
- Cellular uptake differences : Quantify intracellular drug levels via LC-MS/MS .
- Target expression variability : Validate target protein levels (e.g., c-Met) via Western blot .
- Metabolic stability : Use hepatic microsome assays to assess compound degradation rates .
Methodological Challenges
Q. How can researchers address poor solubility of n-Methyl-2-(4-oxothieno...acetamide derivatives in pharmacological assays?
Q. What analytical methods are most reliable for quantifying purity in complex reaction mixtures?
- HPLC-DAD/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (MeCN:H2O + 0.1% TFA) .
- Elemental analysis : Match calculated/found values for C, H, N (e.g., C: 45.36% calc. vs. 45.29% found) to confirm purity >95% .
Recent Advancements (2020–2025)
Q. What novel derivatives show promise for dual kinase/receptor targeting?
Q. How has in vivo imaging advanced the study of this compound’s pharmacokinetics?
- 11C-TASP699 : A radiolabeled derivative used in PET to quantify V1BR receptor occupancy in primates (pituitary uptake SUV = 4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
